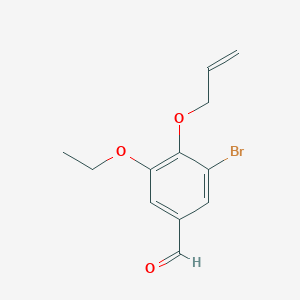

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a versatile compound that has been used in organic synthesis, medicinal chemistry, and material science.

科学的研究の応用

Synthesis and Chemical Characterization

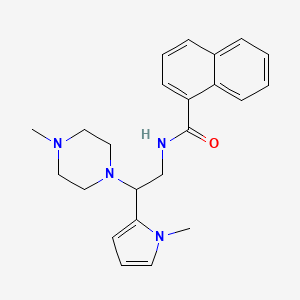

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, although not directly mentioned, shares structural similarities with compounds investigated in the realm of synthetic chemistry for the preparation of complex molecules. For instance, derivatives of benzaldehydes have been synthesized for the development of novel non-peptide CCR5 antagonists, highlighting the versatility of benzaldehyde derivatives in medicinal chemistry. These compounds were characterized using various spectroscopic techniques, demonstrating the importance of benzaldehyde derivatives in the synthesis of biologically active compounds (H. Bi, 2014), (Cheng De-ju, 2015).

Material Science and Liquid Crystals

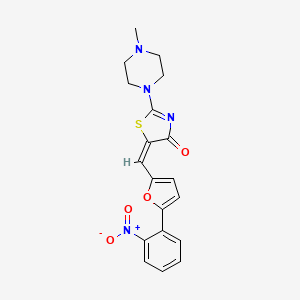

In material science, derivatives of benzaldehydes, including those structurally related to 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, are crucial in the synthesis of liquid crystalline and fire retardant molecules. These applications are exemplified by the synthesis of six-armed cyclotriphosphazene core molecules, which were characterized for their mesophase behavior and fire retardant properties, demonstrating the potential of such compounds in advanced material applications (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).

Organic Synthesis and Catalysis

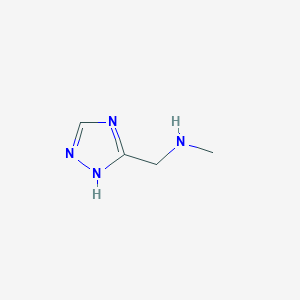

The versatility of benzaldehyde derivatives extends to organic synthesis and catalysis, where such compounds are employed as intermediates in complex reactions. For example, the synthesis of bis-aldehyde monomers and their conversion into electrically conductive pristine polyazomethines showcases the utility of these derivatives in creating materials with specific electrical properties (A. Hafeez, Z. Akhter, J. Gallagher, N. Khan, A. Gul, Faiz Ullah Shah, 2019). Additionally, the development of secondary amide-based linkers for solid phase organic synthesis illustrates the role of benzaldehyde derivatives in facilitating the synthesis of a wide range of organic molecules (E. Swayze, 1997).

Catalytic Reactions and Cross-Coupling

Benzaldehyde derivatives also play a critical role in catalytic reactions and cross-coupling processes. Studies on the ruthenium-mediated isomerization and ring-closing metathesis demonstrate the potential of these compounds in the synthesis of benzo-fused heterocycles, highlighting the importance of such derivatives in the development of catalysts for organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

特性

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXYFRWECZCTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)

![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)